8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Properties
IUPAC Name |
8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-26(2)12-18-21(19(31)13-26)20(16-6-4-3-5-7-16)22-23(27-18)28-25(29-24(22)32)35-14-15-8-10-17(11-9-15)30(33)34/h3-11,20H,12-14H2,1-2H3,(H2,27,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHPAEFMJZVYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a member of the pyrimidoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of pyrimidoquinolines typically involves the reaction of various substrates under specific conditions. A notable method includes the treatment of cyclohexanone with α,β-unsaturated nitrile derivatives in the presence of ammonium acetate to yield tetrahydroquinoline derivatives. These intermediates can be further modified to produce compounds like the target pyrimidoquinoline derivative .
Biological Activity Overview
Pyrimidoquinolines are known for their antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline has been evaluated through various assays.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a range of pathogens. For instance:
- It demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger.
- Bactericidal activity was noted against Staphylococcus aureus, with some derivatives showing enhanced efficacy compared to traditional antibiotics like ampicillin and gentamicin .
Anticancer Potential
Research indicates that pyrimidoquinolines can inhibit cancer cell proliferation. The structural modifications in compounds like 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl derivatives may enhance their interaction with cancer cell targets. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
Case Studies
-
Antibacterial Evaluation : A study assessed the antibacterial activity of synthesized quinoline derivatives against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications in side chains significantly influenced antibacterial potency .
Compound Activity Against S. aureus Activity Against E. coli 8a Moderate Weak 9b Strong Moderate - Antifungal Studies : Compounds derived from the tetrahydropyrimidoquinoline framework were tested for antifungal activity against C. albicans. Results showed that specific substitutions led to enhanced antifungal effects .
The mechanism by which 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act as enzyme inhibitors affecting metabolic pathways in bacteria and cancer cells.
- Interference with DNA Synthesis : Some studies suggest that these compounds can bind to DNA or interfere with its replication process.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related pyrimido[4,5-b]quinoline derivatives:
*Hypothetical formula based on structural analysis.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrobenzylthio group is more electron-withdrawing than the methylthio () or hydroxyphenyl () substituents. This may reduce nucleophilic reactivity but enhance interactions with electron-rich biological targets .
- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to hydroxyl or methylthio derivatives .
- Thermal Stability : Derivatives with trione moieties (e.g., ) exhibit high melting points (>300°C), suggesting similar thermal stability for the target compound .
Comparative Reaction Efficiency:
| Catalyst/Reagent | Yield (%) | Time (h) | Reference |
|---|---|---|---|
| Trityl chloride (TrCl) | 85–92 | 2–4 | |
| Zr-UiO-66-PDC-SO₃H | 90–95 | 1–2 | |
| PWA/CS/NiCo₂O₄ nanoparticles | 88–93 | 3–5 |
The target compound’s synthesis may benefit from Zr-MOF catalysts for higher yields and shorter reaction times .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can yield and purity be maximized?
The compound can be synthesized via ultrasound-assisted cyclization using Fe(DS)₃ as a Lewis acid-surfactant catalyst, which enhances reaction efficiency under mild conditions. Key steps include:
- Reagent optimization : Use stoichiometric equivalents of 4-nitrobenzyl thiol and quinoline precursors to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .
- Yield enhancement : Sonication at 40–50°C for 2–4 hours reduces reaction time and energy consumption compared to traditional thermal methods .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ultrasound-assisted | Fe(DS)₃ | 2–4 | 78–85 | 95–98 |
| Thermal cyclization | H₂SO₄ | 8–12 | 60–70 | 85–90 |
| Microwave-assisted | AlCl₃ | 1–2 | 70–75 | 90–92 |
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign methyl groups (δ 1.92–2.49 ppm) and aromatic protons (δ 6.65–6.89 ppm) to verify substitution patterns .
- IR spectroscopy : Confirm carbonyl (1705 cm⁻¹) and nitro (1520 cm⁻¹) functional groups .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., R factor <0.040 for high confidence) .
- Elemental analysis : Validate empirical formula (e.g., C₂₄H₂₄N₄O₄S) with <0.3% deviation .
Q. How can solubility and stability be assessed for in vitro biological studies?
- Solubility screening : Test in DMSO, PBS, and simulated gastric fluid (pH 1.2–7.4) using UV-Vis spectroscopy at λmax ≈ 280 nm.
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products .
- Lyophilization : For long-term storage, lyophilize in 5% trehalose to prevent hydrolytic degradation .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Design orthogonal assays:
- Target-specific assays : Use recombinant enzymes (e.g., kinase panels) to isolate inhibition mechanisms from off-target effects.
- Cytotoxicity controls : Compare IC₅₀ values in cancer vs. non-cancer cell lines (e.g., HEK293) to differentiate selective toxicity .
- Metabolite profiling : LC-MS/MS to identify active metabolites or degradation byproducts influencing bioactivity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB entries) to model binding to kinase ATP pockets.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) and hydrogen-bond persistence .
- QSAR modeling : Corporate Hammett σ values of the 4-nitrobenzyl group to predict electron-withdrawing effects on potency .
Q. How to optimize reaction conditions for scalability without compromising stereochemical integrity?
- Catalyst screening : Test Pd/C or Ni catalysts for reductive cyclization of nitro intermediates to avoid racemization .
- Flow chemistry : Implement continuous-flow reactors to maintain temperature control and reduce batch variability.
- In-line analytics : Use PAT tools (e.g., ReactIR) to monitor intermediates in real-time and adjust stoichiometry .
Methodological Considerations
- Data contradiction analysis : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve signal overlap in complex heterocycles .
- Stereochemical control : Chiral HPLC (Chiralpak IA column) separates enantiomers, while NOESY confirms spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
